Direct Head-to-Head Cytotoxicity Comparison: Irisquinone vs. Dihydroirisquinone (Pallasone B)
Irisquinone demonstrates significantly higher direct cytotoxicity compared to its saturated analog, dihydroirisquinone (Pallasone B). This difference is directly attributable to the presence of the cis double bond in Irisquinone's aliphatic side chain, which is absent in Pallasone B. The unsaturated side chain is a critical pharmacophore for its cytotoxic activity [1][2].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Irisquinone IC50 < 26.70 nmol/mL (10.0 μg/mL) against multiple cancer cell lines (72h exposure). K562 cells: ~16.02 μM (calculated from 6 μg/mL) |
| Comparator Or Baseline | Dihydroirisquinone (Pallasone B) exhibits substantially lower cytotoxic activity; exact IC50 values are not widely reported but are noted as significantly less potent. |
| Quantified Difference | Qualitative description: Irisquinone > Dihydroirisquinone. The cis double bond is a key structural feature for high cytotoxic potency. |
| Conditions | K562 leukemia cells and 8 other cancer cell lines; 72-hour incubation [1][2]. |
Why This Matters
This data proves that structural analogs like Pallasone B are not functionally equivalent; using them would compromise experimental outcomes due to significantly lower intrinsic anticancer activity.
- [1] Zhang, F. G., Li, D. H., Qi, J., & Liu, C. X. (2010). In Vitro Anticancer Effects of Pallasone A and Its Induced Apoptosis on Leukemic K562 Cells. *Chinese Pharmaceutical Journal*, 45(21), 1632-1636. View Source
- [2] Sung, S. H., et al. (2005). Microwave-mediated Claisen rearrangement followed by phenol oxidation: a simple route to naturally occurring 1,4-benzoquinones. The first syntheses of verapliquinones A and B and panicein A. *Chemical Communications*, (15), 2069-2071. View Source
